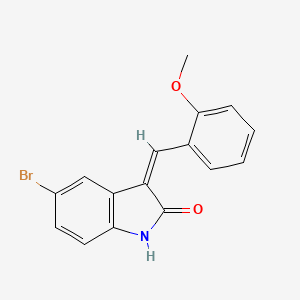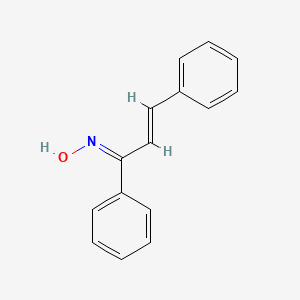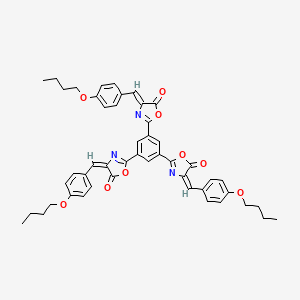![molecular formula C23H20BrCl2N3O5S2 B11106445 N-[4-bromo-2-({4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}carbonyl)phenyl]-4-chlorobenzenesulfonamide CAS No. 314754-34-2](/img/structure/B11106445.png)
N-[4-bromo-2-({4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}carbonyl)phenyl]-4-chlorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-bromo-2-({4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}carbonyl)phenyl]-4-chlorobenzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes bromine, chlorine, and sulfonyl groups attached to a piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-bromo-2-({4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}carbonyl)phenyl]-4-chlorobenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-bromo-2-nitroaniline with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. This is followed by the reduction of the nitro group to an amine, which is then reacted with 4-chlorophenylpiperazine to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-bromo-2-({4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}carbonyl)phenyl]-4-chlorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonyl and piperazine groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Bases: Triethylamine, sodium hydroxide
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can modify the sulfonyl and piperazine groups .
Scientific Research Applications
N-[4-bromo-2-({4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}carbonyl)phenyl]-4-chlorobenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiproliferative agent.
Mechanism of Action
The mechanism of action of N-[4-bromo-2-({4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}carbonyl)phenyl]-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit the biosynthesis of certain bacterial lipids, thereby exhibiting antimicrobial activity. Additionally, it may interfere with cellular signaling pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
- N-(2-bromo-3-methylphenyl)pyrazine-2-carboxamide
- N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide
Uniqueness
N-[4-bromo-2-({4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}carbonyl)phenyl]-4-chlorobenzenesulfonamide is unique due to its specific combination of bromine, chlorine, and sulfonyl groups attached to a piperazine ring.
Properties
CAS No. |
314754-34-2 |
|---|---|
Molecular Formula |
C23H20BrCl2N3O5S2 |
Molecular Weight |
633.4 g/mol |
IUPAC Name |
N-[4-bromo-2-[4-(4-chlorophenyl)sulfonylpiperazine-1-carbonyl]phenyl]-4-chlorobenzenesulfonamide |
InChI |
InChI=1S/C23H20BrCl2N3O5S2/c24-16-1-10-22(27-35(31,32)19-6-2-17(25)3-7-19)21(15-16)23(30)28-11-13-29(14-12-28)36(33,34)20-8-4-18(26)5-9-20/h1-10,15,27H,11-14H2 |
InChI Key |
LBXHWVPBKSKPLX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=C(C=CC(=C2)Br)NS(=O)(=O)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-[(Phenylformamido)imino]methyl]phenyl 4-methoxybenzoate](/img/structure/B11106369.png)
![(3E)-N-methyl-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}-N-phenylbutanamide](/img/structure/B11106371.png)
![1-Methyl-4-phenyl-4,5-diazapentacyclo[6.6.6.0~2,7~.0~9,14~.0~15,20~]icosa-9,11,13,15,17,19-hexaene-3,6-dione (non-preferred name)](/img/structure/B11106374.png)
![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B11106391.png)
![3-[(2-Aminophenyl)sulfanyl]-1-(furan-2-yl)-3-(4-methylphenyl)propan-1-one](/img/structure/B11106398.png)
![(3E)-3-{[(2,4-dibromo-6-methoxyphenoxy)acetyl]hydrazono}-N-(2-methoxyphenyl)butanamide](/img/structure/B11106411.png)


![4-[4-(6-Bromo-4-phenylquinazolin-2-yl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B11106421.png)
![2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B11106430.png)
![N'-[(E)-(4-cyanophenyl)methylidene]-9H-fluorene-9-carbohydrazide](/img/structure/B11106441.png)
![4-bromo-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11106442.png)
![5-amino-3-[(Z)-2-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-1-cyanoethenyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B11106444.png)

